1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one is a synthetic organic compound characterized by its unique azetidine ring structure.
Preparation Methods
The synthesis of 1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methoxymethyl chloride and phenylazetidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride to facilitate the formation of the azetidine ring.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The azetidine ring allows for nucleophilic substitution reactions, where halogens or other functional groups can be introduced.
Scientific Research Applications
1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one has been explored for its potential in various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to bind to certain enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
When compared to similar compounds, 1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one stands out due to its unique azetidine ring structure:
Similar Compounds: Compounds such as 3-(prop-1-en-2-yl)azetidinones and quinolone-based derivatives share some structural similarities.
Uniqueness: The presence of the methoxymethyl group and the phenylazetidine moiety confer distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3-(methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-13(16)15-9-14(10-15,11-17-2)12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHCABFNPZHVGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CN(C1)C(=O)C=C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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